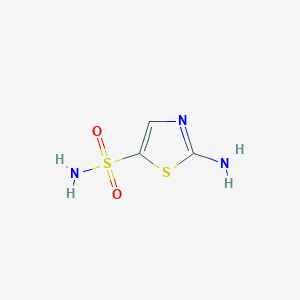

2-Aminothiazole-5-sulfonamide

概要

説明

2-Aminothiazole-5-sulfonamide is a compound that belongs to the class of organic medicinal compounds known as 2-aminothiazoles . This scaffold has emerged as a promising structure in medicinal chemistry and drug discovery research . It is a fundamental part of some clinically applied anticancer drugs such as dasatinib and alpelisib .

Synthesis Analysis

2-Aminothiazoles are often produced by the condensation of thiourea and an alpha-halo ketone . In an adaptation of the Robinson-Gabriel synthesis, a 2-acylamino-ketone reacts with phosphorus pentasulfide .Molecular Structure Analysis

The 2-aminothiazole scaffold is one of the characteristic structures in drug development . This nucleus is a fundamental part of some clinically applied anticancer drugs .Chemical Reactions Analysis

A new series of 2-aminothiazole derivatives was designed and prepared as phosphodiesterase type 5 (PDE5) regulators and COX-1/COX-2 inhibitors . The screening of the synthesized compounds for PDE5 activity was carried out using sildenafil as a reference drug .科学的研究の応用

Cancer Treatment

2-Aminothiazole derivatives have shown potent and selective inhibitory activity against a wide range of human cancerous cell lines, including breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate cancers. They are being explored for their potential as targeted cancer therapies .

Antibacterial and Antifungal Agents

These compounds are utilized in the synthesis of heterocyclic analogues with therapeutic roles as antibacterial and antifungal agents, addressing a variety of infectious diseases .

Anti-HIV Activity

Some 2-aminothiazole derivatives are investigated for their potential role in anti-HIV treatments due to their ability to inhibit certain processes essential for the replication of the HIV virus .

Antioxidant Properties

The antioxidant properties of 2-aminothiazole compounds are being researched for their ability to neutralize free radicals and reduce oxidative stress, which is linked to various chronic diseases .

Antitumor Applications

Apart from general cancer treatment, specific antitumor properties are being studied in 2-aminothiazole derivatives for their potential to inhibit tumor growth and proliferation .

Anthelmintic and Schistosomicidal Drugs

These compounds have applications as anthelmintic and schistosomicidal drugs, providing treatment options for parasitic worm infections .

Anti-inflammatory & Analgesic Agents

Research is being conducted on 2-aminothiazole derivatives for their use as anti-inflammatory and analgesic agents, which could lead to new pain management medications .

Estrogen Receptor Ligands

They act as ligands of estrogen receptors, which could have implications in treatments related to hormone regulation and potentially in conditions like breast cancer .

作用機序

Target of Action

2-Aminothiazole-5-sulfonamide exhibits its potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate . It has also been prepared as phosphodiesterase type 5 (PDE5) regulators and COX-1/COX-2 inhibitors .

Mode of Action

2-Aminothiazole-5-sulfonamide, as a derivative of 2-aminothiazole, competes with para-aminobenzoic acid (PABA) for incorporation into folic acid . This action illustrates the principle of selective toxicity where some difference between mammal cells and bacterial cells is exploited . All cells require folic acid for growth .

Biochemical Pathways

The compound’s interaction with its targets leads to changes in several biochemical pathways. For instance, 2-aminothiazole derivatives have been reported as potential therapy for neuroinflammatory and neurodegenerative diseases . They produce an anti-inflammatory and neuroprotective action by enhancing the expression of nitric oxide synthases and in the accumulation of cGMP, in addition to activating protein kinase G (PKG), which play an important role in the development of several neurodiseases, such as Alzheimer’s disease (AD), Parkinson’s disease (PD), and multiple sclerosis (MS) .

Result of Action

The result of the action of 2-Aminothiazole-5-sulfonamide is the inhibition of the growth of various human cancerous cell lines . In addition, it has been found to have a complete inhibitory effect on PDE5 (100%) at 10 μM without causing hypotension .

Safety and Hazards

将来の方向性

2-Aminothiazole derivatives have shown promise in the field of oncology-related drug discovery . They have several biological activities, making them act as an anticancer, antioxidant, antimicrobial, and anti-inflammatory agent, among other things . The information will be useful for future innovation .

特性

IUPAC Name |

2-amino-1,3-thiazole-5-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5N3O2S2/c4-3-6-1-2(9-3)10(5,7)8/h1H,(H2,4,6)(H2,5,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGYHEIFRKKUZTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)N)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5N3O2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40620781 | |

| Record name | 2-Amino-1,3-thiazole-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Aminothiazole-5-sulfonamide | |

CAS RN |

63735-95-5 | |

| Record name | 2-Amino-1,3-thiazole-5-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40620781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

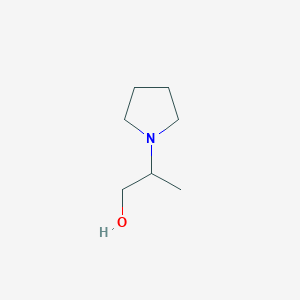

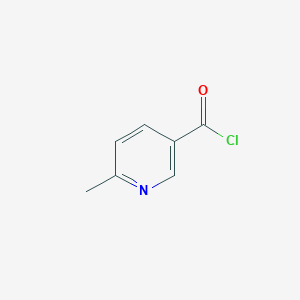

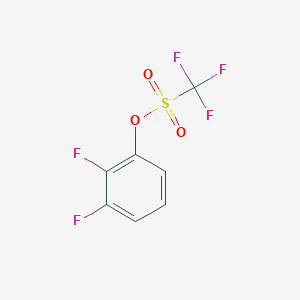

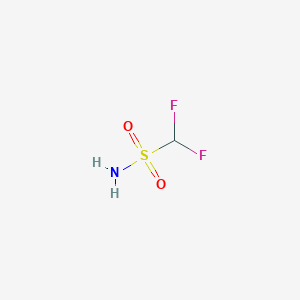

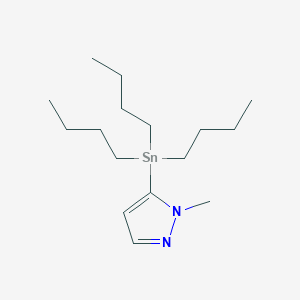

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 7-chloro-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carboxylate](/img/structure/B1358082.png)

![4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1358085.png)